6-Bromo-8-methoxyquinazolin-2(1H)-one is a chemical compound that belongs to the quinazoline family, which consists of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. This specific compound features a bromine atom at the 6th position and a methoxy group at the 8th position of the quinazoline ring. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its biological activity against various diseases.
The compound can be synthesized from commercially available starting materials, such as 6-bromoquinazoline and 8-methoxyaniline. Quinazolines are classified as nitrogen-containing heterocycles and are significant in pharmaceutical chemistry due to their diverse biological properties, including anticancer and antimicrobial activities.
The synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one typically involves several key steps:
For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability while maintaining high purity levels through advanced purification techniques like recrystallization or chromatography .
The molecular structure of 6-Bromo-8-methoxyquinazolin-2(1H)-one can be represented as follows:
The presence of these functional groups significantly influences the compound's reactivity and biological properties.
6-Bromo-8-methoxyquinazolin-2(1H)-one can undergo various chemical reactions:
The mechanism of action for 6-Bromo-8-methoxyquinazolin-2(1H)-one primarily involves its interaction with specific molecular targets within biological systems. It functions as a kinase inhibitor, binding to the ATP-binding site of various kinases. This binding inhibits their activity, thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. Such mechanisms make this compound a candidate for further investigation in cancer therapy .
These properties are crucial for determining suitable conditions for handling and application in synthetic procedures .
6-Bromo-8-methoxyquinazolin-2(1H)-one has diverse applications in scientific research:
This compound exemplifies the importance of quinazolines in drug discovery, showcasing their versatility in both synthetic chemistry and biological applications.
The introduction of bromine at the C6 position of the quinazoline scaffold typically occurs early in the synthesis via electrophilic aromatic substitution (EAS) or halogen-directed metalation strategies. Anthranilic acid derivatives serve as common starting materials, where bromination precedes quinazoline ring formation. In optimized protocols, ortho-brominated anthranilic acids undergo cyclization with formamidine acetate to construct the quinazoline core while preserving the bromine substituent. This approach leverages bromine's directing effects for subsequent functionalization, as its strong electron-withdrawing properties activate adjacent positions toward nucleophilic attack. The C6-bromine remains stable under cyclization conditions (160-180°C), with yields exceeding 75% when using N-methylpyrrolidone (NMP) as the solvent [1].
Methoxy group installation at the C8 position employs copper(I)-catalyzed nucleophilic substitution (SNAr) under Ullmann-type conditions. Pre-brominated quinazolinone substrates react with sodium methoxide in the presence of catalytic CuI (5-10 mol%) and 1,10-phenanthroline as a ligand. This system achieves chemoselective O-alkylation without competing N-alkylation, which commonly occurs with non-catalytic methods. Key variables include:
Reaction monitoring shows complete conversion within 6-8 hours, yielding 80-85% pure product after recrystallization. Notably, higher temperatures (>130°C) promote demethylation side products [1] [7].
Systematic optimization reveals profound solvent and temperature effects on overall synthesis efficiency:
Table 1: Yield Optimization in Key Synthetic Steps
Step | Solvent | Temp (°C) | Yield (%) | Key Observation |
---|---|---|---|---|
Bromocyclization | NMP | 160 | 78 | Minimal debromination |
DMF | 160 | 65 | 5-8% debromination side products | |
Methoxylation | DMF/CuI | 110 | 82 | Complete C8-selectivity |
Ethanol/CuI | 80 | 45 | Incomplete conversion | |
Final Crystallization | Methanol | 0-4 | 95 recovery | Needle-like crystals, HPLC purity >98% |
Acetonitrile | 25 | 87 recovery | Amorphous precipitate |
Critical findings:
Positional isomerism profoundly influences target engagement. Comparative studies of bromo-methoxyquinazolinones reveal:
Table 2: Positional Isomer SAR Analysis
Substitution Pattern | EGFR IC₅₀ (μM) | Antibacterial Activity (P. aeruginosa) | Cytotoxicity (HepG2 CC₅₀, μM) |
---|---|---|---|
6-Br, 8-OMe | 0.48 ± 0.16 | MIC = 7.8 ± 1.3 | >100 |
7-OMe, unsubstituted | 3.0 ± 0.5 | MIC = 2.7 ± 0.9 | >100 |
5-Br, 7-OMe | 5.9 ± 3.0 | MIC = 24 ± 5 | >100 |
8-Br, 6-OMe | >50 | MIC >100 | >100 |
Quinazoline ring substitutions alter electron distribution, modulating π-stacking capacity in hydrophobic kinase subdomains. The 8-methoxy group specifically donates electrons to C6-bromine, enhancing its polar interactions with conserved lysine residues [5] [7].
Bromine's size and polarizability enable unique interactions compared to chloro/fluoro analogs:
Bromine's heavy atom effect also facilitates crystallographic studies, revealing binding mode distortions when shifted to C7. Halogen exchange strategies show that iodo derivatives maintain potency but suffer from photodegradation, while fluorine abolishes hydrophobic binding [7] [6].
N2/N4 modifications demonstrate stark contrast between substituent classes:
Table 3: N-Substituent Effects on Quinazoline Bioactivity
R²/R⁴ Substituents | p97 ATPase IC₅₀ (μM) | Cytotoxicity (HCT116 CC₅₀, μM) | Aqueous Solubility (μg/mL) |
---|---|---|---|
N²-Benzyl, N⁴-Benzyl | 0.15 ± 0.03 | 8.5 ± 1.2 | 12.8 |
N²-Isopropyl, N⁴-Furfuryl | 0.74 ± 0.06 | >50 | 34.6 |
N²-Trifluoroethyl | 7.8 ± 1.3 | >50 | 89.1 |
N⁴-Hydroxyalkyl | >10 | >50 | >200 |
Key trends:
Notably, benzyl substitution at N² outperforms N⁴ analogs in cytotoxicity assays, suggesting preferential positioning in biological membranes. Hybrid analogs with benzyl/hydroxyalkyl groups balance potency (IC₅₀ = 0.6 μM) and solubility (46 μg/mL) [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8